molecular formula C13H11F2N B13084645 (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine

(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine

Cat. No.: B13084645
M. Wt: 219.23 g/mol
InChI Key: DNEIKYUOJZODNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is an organic compound that features a biphenyl structure with two fluorine atoms substituted at the 3’ and 4’ positions and a methanamine group attached to the 2-YL position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The fluorine atoms are introduced through selective fluorination reactions, and the methanamine group is added via reductive amination.

Industrial Production Methods

Industrial production of (3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine may involve large-scale Suzuki-Miyaura coupling reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and efficiency, and the use of automated reactors and continuous flow systems can further enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Scientific Research Applications

(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methanamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[2-(3,4-difluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H,8,16H2

InChI Key

DNEIKYUOJZODNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.